(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate
Description
This compound is a heterocyclic ester featuring three distinct moieties:
- 2,3-Dihydrobenzo[b][1,4]dioxin: A bicyclic aromatic ether system providing structural rigidity and lipophilicity .
- 2-Oxo-2H-pyran-5-carboxylate: A six-membered lactone ring with an ester group, influencing solubility and intermolecular interactions .
The combination of these moieties suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors. Its synthesis likely involves multi-step coupling reactions, similar to methods described for structurally related compounds (e.g., Knoevenagel condensation or esterification under reflux with promoters like K₂CO₃) .
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c20-17-4-2-12(9-24-17)18(21)25-10-13-8-15(26-19-13)11-1-3-14-16(7-11)23-6-5-22-14/h1-4,7-9H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYSIPZGRFMDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=COC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes an isoxazole ring and a pyran-5-carboxylate moiety, which are known to contribute to various biological activities.
Molecular Formula : C₁₅H₁₃N₃O₅
Molecular Weight : 301.28 g/mol
CAS Number : Not specifically listed in the provided sources but can be derived from the structural components.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds containing similar isoxazole and dioxin structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for these compounds range from 0.004 to 0.03 mg/mL, indicating strong efficacy compared to standard antibiotics like Ciprofloxacin and Rifampicin .
Anticancer Activity
Research into the anticancer properties of isoxazole derivatives has shown promise. Compounds with similar structures have been evaluated in vitro against various cancer cell lines, revealing mechanisms involving apoptosis induction and cell cycle arrest. For instance, some derivatives were found to inhibit cancer cell proliferation effectively, suggesting potential therapeutic applications in oncology .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes critical for bacterial survival or cancer cell growth.
- Cell Signaling Pathways : It may modulate pathways involved in inflammation and cell proliferation, contributing to its antimicrobial and anticancer effects.
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structural formulas.
Key Observations:
The isoxazole moiety in the target compound may enhance metabolic stability compared to pyrazole or imidazole analogs, as seen in .
Synthetic Accessibility :
- The target compound’s ester linkage can be synthesized via acid-promoted esterification, analogous to methods in (DMF, K₂CO₃, reflux) .
- Multi-component reactions (e.g., one-pot pyran synthesis in ) could streamline its production .
Physicochemical Properties :
- The lactone ring in the pyran-2-one fragment may improve aqueous solubility compared to purely aromatic analogs (e.g., ) .
- Lipophilicity (logP ~3.5, estimated) aligns with membrane permeability requirements for CNS or anticancer agents .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
